Fmoc-2-chloro-D-phenylalanine

説明

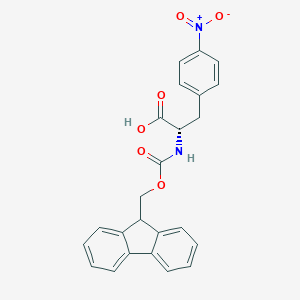

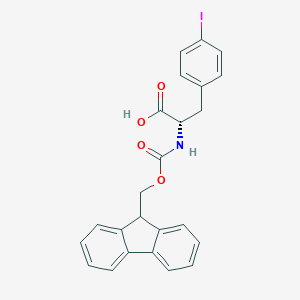

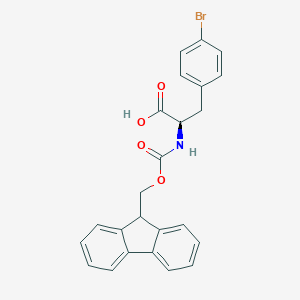

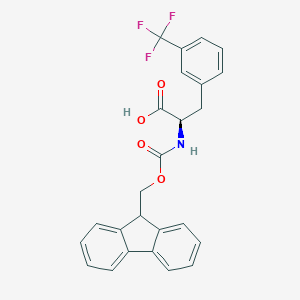

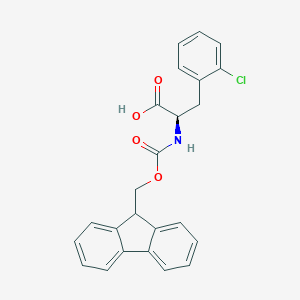

Fmoc-2-chloro-D-phenylalanine is a synthetic amino acid derivative with the empirical formula C24H20ClNO4 . It has a molecular weight of 421.87 . This compound is characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino group, which makes it a useful building block for peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-2-chloro-D-phenylalanine involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is integrated into current synthesis methods and allows for very rapid and highly efficient synthesis of peptides .Molecular Structure Analysis

The molecular structure of Fmoc-2-chloro-D-phenylalanine is characterized by the presence of a Fmoc protecting group on the amino group . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies .Chemical Reactions Analysis

Fmoc-2-chloro-D-phenylalanine is used extensively in peptide synthesis due to its unique properties . It is a useful building block for the synthesis of peptides with improved stability, bioactivity, and pharmacokinetic properties .Physical And Chemical Properties Analysis

Fmoc-2-chloro-D-phenylalanine is a white or off-white crystalline powder . It is soluble in a variety of organic solvents, such as dimethyl sulfoxide (DMSO), dichloromethane, and methanol .科学的研究の応用

Overview of Applications in Drug Metabolism and Disease Treatment

Recent research has explored the role of enzymes and amino acids in the metabolism of drugs and the treatment of various diseases, providing insights into the scientific applications of compounds such as Fmoc-2-chloro-D-phenylalanine.

Enzymatic Activity and Drug Interactions

Studies have highlighted the significance of flavin-containing monooxygenases (FMOs) in the metabolism of drugs, noting their ability to oxygenate heteroatom-containing chemicals. Unlike cytochrome P450 (CYP), FMOs are less prone to induction and inhibition, suggesting a stable role in drug metabolism with minimal drug-drug interactions. This stability could inform drug design, especially in enhancing the detoxification pathways of drug candidates (Cashman & Zhang, 2006).

Biosensors and Amino Acid Detection

The development of sensors and biosensors for detecting amino acids like phenylalanine, tyrosine, and tryptophan has advanced, using conducting polymers and molecularly imprinted polymers. These technologies have potential applications in medicine and pharmacy, for quality control of medicines and monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).

Pathogenesis of Phenylketonuria (PKU)

Research on PKU, a disease where phenylalanine hydroxylase deficiency leads to elevated blood phenylalanine levels, has provided insights into how amino acids like phenylalanine affect the brain. Understanding these mechanisms can inform treatment strategies to mitigate cognitive impairments associated with PKU. This includes dietary treatments and possibly the application of compounds like Fmoc-2-chloro-D-phenylalanine in managing amino acid levels (de Groot et al., 2010).

Amino Acid Dependency in Melanoma

The dependency of melanoma cells on specific amino acids like tyrosine and phenylalanine offers insights into cancer metabolism and potential therapeutic targets. Restricting these amino acids in melanoma could influence metabolic and signaling pathways, affecting tumor cell invasion and apoptosis. This suggests that compounds manipulating amino acid availability, such as Fmoc-2-chloro-D-phenylalanine, could have therapeutic applications in cancer treatment (Fu & Meadows, 2007).

Safety and Hazards

Fmoc-2-chloro-D-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

作用機序

Target of Action

Fmoc-2-chloro-D-phenylalanine, also known as Fmoc-D-Phe(2-Cl)-OH, is a derivative of phenylalanine, an essential amino acidIt’s known that phenylalanine plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters .

Mode of Action

It’s known that the fmoc group (fluorenylmethyloxycarbonyl) is often used in peptide synthesis, where it serves as a protective group for the amino group . The presence of the Fmoc group allows for the selective addition of amino acids in peptide synthesis.

Biochemical Pathways

As a derivative of phenylalanine, it might be involved in the same biochemical pathways, such as protein synthesis and the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

Phenylalanine is well-absorbed from the diet, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It’s known that the fmoc group can be removed under mildly basic conditions, which allows for the selective addition of amino acids in peptide synthesis .

Action Environment

Factors such as ph and temperature are known to affect the stability of the fmoc group and its removal during peptide synthesis .

特性

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427303 | |

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2-chloro-D-phenylalanine | |

CAS RN |

205526-22-3 | |

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。